
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C15H17NOS This compound features a pyridine ring substituted with a methyl group, a phenylthio group, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving starting materials such as 2-methylpyridine and thiophenol.
Substitution Reactions: The phenylthio group is introduced via a substitution reaction, often using a suitable leaving group and a base.
Addition of the Propanol Group: The final step involves the addition of the propanol group to the pyridine ring, which can be achieved through a Grignard reaction or other nucleophilic addition reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone, while substitution of the phenylthio group may result in various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiproliferative and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol can be compared with other similar compounds, such as:
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one: This compound differs by having a ketone group instead of an alcohol group.
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanol: This compound has an ethanol group instead of a propanol group.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a phenylthio group and a propanol group makes it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C15H17NOS |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
1-(2-methyl-6-phenylsulfanylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C15H17NOS/c1-3-14(17)13-9-10-15(16-11(13)2)18-12-7-5-4-6-8-12/h4-10,14,17H,3H2,1-2H3 |
InChI Key |
XEDCJOWDUCGRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=C(C=C1)SC2=CC=CC=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



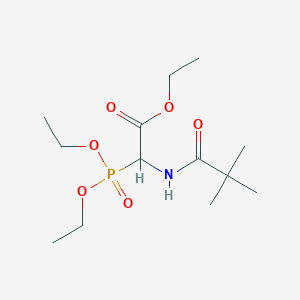
![2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-](/img/structure/B15230133.png)
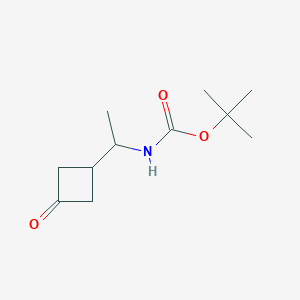
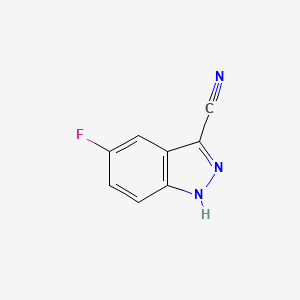
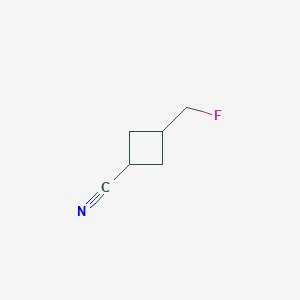

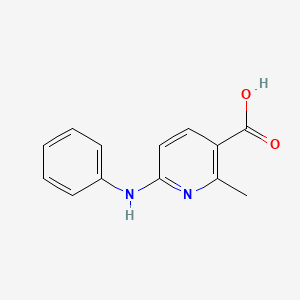

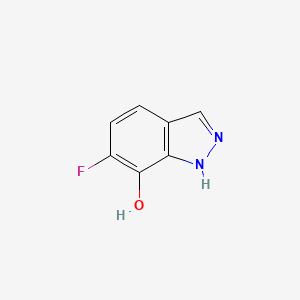
![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)
![2-Methoxy-6-azaspiro[3.5]nonanehydrochloride](/img/structure/B15230199.png)
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)

